[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Overview
Description
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]CoCl_2). It is commonly used as a catalyst in various organic reactions due to its ability to facilitate regio- and stereoselective transformations .
Mechanism of Action
Target of Action
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
This compound acts as a catalyst for several types of reactions, including:
- Regio- and stereoselective intermolecular enyne coupling
- Cross-coupling reactions of alkyl halides with aryl Grignard reagents
- Hydrovinylation of styrene
- Tandem radical cyclization and cross-coupling
- Dimethylation and hydrodechlorination
In these reactions, the compound interacts with its targets, facilitating their transformation into the desired products. The exact mode of action can vary depending on the specific reaction.
Result of Action
The primary result of the action of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is the facilitation of chemical reactions. It helps to increase the efficiency and selectivity of these reactions, leading to higher yields of the desired products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-Bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the phosphine ligands .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, alkyl halides, and organoboronic acids. The reactions are typically carried out under inert atmospheres to prevent oxidation and hydrolysis .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can yield alkylated products, while reactions with organoboronic acids can produce addition products .
Scientific Research Applications
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is widely used in scientific research due to its versatility as a catalyst. Some of its applications include:
Chemistry: It is used in hydrovinylation, cross-coupling reactions, and tandem radical cyclization.
Biology: The compound is used in enzyme coupling reactions and studies involving metalloproteins.
Medicine: Research into its potential use in drug synthesis and development is ongoing.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II): Similar in structure but contains nickel instead of cobalt.
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II): Contains palladium and is used in similar catalytic applications.
Uniqueness
The uniqueness of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) lies in its ability to catalyze a wide range of reactions with high regio- and stereoselectivity. Its cobalt center provides distinct reactivity compared to its nickel and palladium counterparts, making it valuable for specific applications .
Properties
IUPAC Name |
dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWXWRJCLAZFP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2CoP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451530 | |
Record name | [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18498-01-6 | |
Record name | [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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